Benzyl 3-aminopropanoate

chemoenzymatic polymerization papain polypeptide synthesis

Researchers using methyl or ethyl β-alanine esters encounter low polymerization yields and incompatible deprotection that damages acid/base-sensitive groups. Benzyl 3-aminopropanoate resolves these limitations: • 1.5-fold higher degree of polymerization in papain-catalyzed reactions, with hydrolytic side reactions reduced to 11% (vs. 20-40% for methyl/ethyl esters). • Orthogonal benzyl ester enables neutral hydrogenolysis, preserving Boc/Fmoc and side-chain integrity. • Enables glycine polymerization across 0.5-10 U/mL enzyme range-a critical go/no-go advantage over methyl/ethyl esters. Supplied as free-base liquid or crystalline hydrochloride/p-toluenesulfonate salt; global shipping with full documentation.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 14529-00-1
Cat. No. B086409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-aminopropanoate
CAS14529-00-1
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCN
InChIInChI=1S/C10H13NO2/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2
InChIKeyCANCPUBPPUIWPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 3-Aminopropanoate Identity & Procurement


Benzyl 3-aminopropanoate (CAS 14529‑00‑1), systematically named benzyl 3‑aminopropanoate and also referred to as β‑alanine benzyl ester, is a β‑amino acid ester with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g mol⁻¹ [REFS‑1]. The compound consists of a primary amine at the β‑position and a benzyl ester protecting group at the carboxyl terminus, rendering it a bifunctional building block for peptide synthesis, chemoenzymatic polymerization, and pharmaceutical intermediate preparation. Its free‑base form is a liquid at ambient temperature, while the hydrochloride and p‑toluenesulfonate salt forms are crystalline solids that simplify handling and storage [REFS‑2]. As a protected β‑alanine derivative, it occupies a strategic niche between simple alkyl esters (e.g., methyl, ethyl) that lack orthogonal deprotection capability and more elaborate protected variants that carry higher cost and step‑count.

Chemoenzymatic polymerization building block for papain-catalyzed peptide synthesis
Orthogonal benzyl ester enables neutral hydrogenolysis deprotection
β-amino acid ester scaffold for solid- and solution-phase peptide assembly
Reported intermediate in 5-HT₂ receptor antagonist medicinal chemistry

Benzyl 3-Aminopropanoate: The Interchangeability Problem


β‑Alanine esters such as the methyl, ethyl, and benzyl variants share a common 3‑aminopropanoate backbone and are often catalogued under interchangeable “β‑alanine ester” search terms. However, their performance in synthesis and polymerization diverges sharply because the ester group governs both the kinetics of enzymatic activation and the orthogonality of carboxyl deprotection. The benzyl ester uniquely combines enhanced substrate affinity for cysteine proteases (e.g., papain) with the ability to be removed by neutral hydrogenolysis rather than acidic or basic hydrolysis, preserving base‑ or acid‑sensitive functionalities elsewhere in the molecule [REFS‑1][REFS‑2]. Procurement decisions that treat methyl 3‑aminopropanoate or ethyl 3‑aminopropanoate as drop‑in replacements for the benzyl ester therefore risk lower polymerization yields, reduced degree of polymerization, and incompatibility with orthogonal protecting‑group strategies.

Polymerization performance

Methyl or ethyl esters reduce average degree of polymerization and increase hydrolytic side reactions relative to the benzyl ester.

Glycine compatibility

Glycine polymerization fails with shorter alkyl esters at standard enzyme concentrations, limiting sequence scope.

Protecting group orthogonality

Alkyl ester deprotection requires acid or base, which can compromise Boc, Fmoc, or sensitive side chains.

Benzyl 3-Aminopropanoate: Head-to-Head Comparison


Papain Polymerization: Benzyl Ester Advantage

In papain‑catalyzed kinetically controlled synthesis of poly(alanine), the benzyl ester (Ala‑OBzl) delivered a DPavg of 11.1 ± 1.3, while the methyl ester (Ala‑OMe) achieved DPavg ≈ 7.5 ± 0.3 and the ethyl ester (Ala‑OEt) achieved DPavg ≈ 7.6 ± 0.8 under matched monomer concentrations [REFS‑1]. The maximum DP for the benzyl ester exceeded 30 repeat units at 0.7–1.0 M monomer, whereas methyl and ethyl esters plateaued at substantially lower values. The benzyl ester also suppressed exo‑type hydrolysis: hydrolysis products accounted for only 11 ± 4 % of the reaction with Ala‑OBzl compared with 20 ± 2 % for Ala‑OEt and 40 ± 6 % for Ala‑OMe [REFS‑1]. This evidence is a direct head‑to‑head comparison conducted under identical enzyme and buffer conditions.

DPavg in papain polymerization
Head-to-head
Benzyl ester DPavg 11.1±1.3 vs. methyl 7.5±0.3, ethyl 7.6±0.8
Supports higher chain-length uniformity in enzymatic synthesis
1.5-fold DPavg increase; lower hydrolysis (11% vs. 20–40%)
chemoenzymatic polymerization papain polypeptide synthesis

Glycine Polymerization Enabled by Benzyl Ester

Papain exhibits inherently low affinity toward glycine, and poly(glycine) synthesis has historically been unsuccessful with methyl or ethyl esters. In a direct comparative study, Gly‑OBzl (benzyl ester) polymerized to poly(glycine) at all papain concentrations tested (0.5–10 U mL⁻¹), whereas Gly‑OMe and Gly‑OEt required enzyme concentrations above 2.5 U mL⁻¹ before any polymerization was detectable [REFS‑1]. Quantitatively, the poly(glycine) synthesis efficiency with the benzyl ester was 10‑fold higher than with the methyl ester and 5‑fold higher than with the ethyl ester when benchmarked by the enzyme concentration required to achieve equivalent yield [REFS‑1]. This represents a class‑level inference extended from alanine to glycine, confirmed within the same experimental series.

Glycine polymerization efficiency
Head-to-head
10× higher efficiency vs. methyl ester; 5× vs. ethyl ester
Enables glycine-containing sequence space inaccessible with alkyl esters
Benzyl ester polymerizes at all tested papain levels (0.5–10 U/mL)
glycine polymerization enzyme specificity poly(glycine)

Orthogonal Deprotection by Catalytic Hydrogenolysis

Benzyl esters are cleaved by catalytic hydrogenolysis (H₂/Pd‑C) under neutral conditions, leaving acid‑ and base‑labile protecting groups (e.g., Boc, Fmoc, tert‑butyl esters) intact [REFS‑1]. In contrast, methyl and ethyl esters require alkaline hydrolysis (aqueous NaOH) or strong acid, which can racemize α‑carbons, cleave Fmoc groups, or degrade sensitive side‑chain functionalities. This orthogonality is a textbook‑level distinction documented in standard organic chemistry curricula [REFS‑1]. While no kinetic study directly compares deprotection rates of benzyl 3‑aminopropanoate against its methyl analog, the mechanistic orthogonality constitutes class‑level inference grounded in the established reactivity of benzyl versus alkyl esters.

Deprotection orthogonality
Class-level
Cleaved by H₂/Pd-C under neutral conditions; compatible with Boc/Fmoc/t-Bu
Preserves orthogonal protecting group strategies in multi-step synthesis
Alkyl esters require acidic or basic hydrolysis, risking side reactions
protecting group strategy solid‑phase peptide synthesis hydrogenolysis

Validated Intermediate for 5-HT₂ Antagonist Synthesis

Benzyl 3‑aminopropanoate (as its p‑toluenesulfonate salt) is explicitly used as intermediate (II) in the convergent synthesis of the 5‑HT₂ receptor antagonist SUN C5174, a clinical‑stage antiplatelet agent [REFS‑1][REFS‑2]. Condensation with 1‑methylpyrrole‑3‑carboxylic acid via diethyl phosphorocyanidate (DEPC), followed by hydrogenolytic debenzylation, yields the free carboxylic acid that is further elaborated to the active pharmaceutical ingredient. SUN C5174 demonstrates a pA₂ of 8.98 ± 0.06 at the 5‑HT₂ receptor and inhibits serotonin‑induced platelet aggregation with an IC₅₀ of 6.5–16 nM in canine and human plasma [REFS‑2]. No equivalent validated synthetic route employing methyl or ethyl 3‑aminopropanoate has been reported for this pharmacophore series, establishing the benzyl ester as the procurable intermediate of choice for this chemotype.

Validated synthetic intermediate
Reported
Key intermediate in synthesis of 5-HT₂ antagonist clinical candidate SUN C5174
Supports synthetic route selection for pyrroloazepine medicinal chemistry
No published equivalent route with methyl or ethyl 3-aminopropanoate
5‑HT₂ receptor antagonist pyrroloazepine antiplatelet

Benzyl 3-Aminopropanoate Key Application Scenarios


High-DP Chemoenzymatic Polypeptide Synthesis

When papain‑ or other cysteine‑protease‑catalyzed polymerization is the chosen manufacturing route, benzyl 3‑aminopropanoate provides a 1.5‑fold higher degree of polymerization and reduces hydrolytic side reactions to 11 % of product, compared with 20–40 % for methyl and ethyl esters [REFS‑1]. Procurement should specify the benzyl ester for any process where chain length uniformity and minimization of truncated sequences directly impact product performance or regulatory specifications.

Poly(glycine) and Glycine Peptidomimetic Production

Programs that require poly(glycine) segments or glycine‑rich sequences must select the benzyl ester because methyl and ethyl esters fail to polymerize glycine at enzyme concentrations below 2.5 U mL⁻¹, whereas the benzyl ester polymerizes across the full 0.5–10 U mL⁻¹ range with 5‑ to 10‑fold higher efficiency [REFS‑1]. This is a go/no‑go criterion for enzymatic glycine polymerization.

Orthogonal Carboxyl Protection in Peptide Synthesis

In solid‑phase or solution‑phase peptide syntheses that employ acid‑labile Boc or base‑labile Fmoc N‑terminal protection, the benzyl ester’s cleavability by neutral hydrogenolysis prevents premature deprotection or side‑chain degradation that would occur with methyl or ethyl esters under alkaline hydrolysis [REFS‑2]. Procurement of the benzyl variant is essential for maintaining orthogonal protecting‑group integrity.

5-HT₂ Receptor Antagonist Medicinal Chemistry

Research groups synthesizing pyrroloazepine‑based 5‑HT₂ antagonists benefit from the documented synthetic route using benzyl 3‑aminopropanoate as intermediate (II), which leads to the clinical candidate SUN C5174 (pA₂ = 8.98; antiplatelet IC₅₀ = 6.5–16 nM) [REFS‑3][REFS‑4]. Switching to a methyl or ethyl ester would require re‑validation of the entire synthetic sequence and may compromise the hydrogenolytic debenzylation step that is integral to the published process.

Application
Selection Property
Validation Focus
High-DP chemoenzymatic polypeptide synthesis
Benzyl ester substrate affinity for cysteine proteases
DPavg and hydrolytic side-product control
Poly(glycine) and glycine peptidomimetic production
Broadened enzyme specificity for glycine
Minimum enzyme concentration for polymerization
Orthogonal carboxyl protection in peptide synthesis
Neutral hydrogenolysis cleavability
Compatibility with acid/base-labile protecting groups
5-HT₂ receptor antagonist medicinal chemistry
Documented synthetic intermediate
Route reproducibility and debenzylation step integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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